3-Bromo-6-fluoro-2-methoxybenzamide
Description
3-Bromo-6-fluoro-2-methoxybenzamide is a halogenated aromatic compound characterized by a benzene ring substituted with bromo (Br), fluoro (F), methoxy (OCH₃), and amide (CONH₂) groups. The amide functional group confers distinct hydrogen-bonding capabilities and metabolic stability, making it relevant in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C8H7BrFNO2 |
|---|---|
Molecular Weight |
248.05 g/mol |
IUPAC Name |
3-bromo-6-fluoro-2-methoxybenzamide |
InChI |
InChI=1S/C8H7BrFNO2/c1-13-7-4(9)2-3-5(10)6(7)8(11)12/h2-3H,1H3,(H2,11,12) |
InChI Key |
GXXLFWVZJWQVPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)N)F)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their properties are compared below:
*Note: Data for this compound is inferred from analogs.
Reactivity and Electronic Effects
- Aldehyde Derivatives (e.g., CAS 473416-74-9) : The electron-withdrawing aldehyde group enhances electrophilic substitution at the para position, but steric hindrance from methoxy may limit reactivity.
- Benzoic Acid (CAS 1426073-21-3) : The carboxylic acid group increases polarity and solubility in aqueous media, facilitating salt formation in drug formulations.
- Boronic Acid Derivatives (e.g., CAS 957120-30-8) : Critical for cross-coupling reactions (e.g., Suzuki), where methoxy groups modulate electronic effects on the aryl ring.
Physicochemical Properties
- Solubility : Benzoic acid derivatives exhibit higher aqueous solubility due to ionizable -COOH groups, whereas benzaldehydes and benzamides are more lipophilic.
- Thermal Stability : Methoxy groups generally enhance thermal stability compared to hydroxyl analogs (e.g., 3-Bromo-6-fluoro-2-hydroxybenzodifluoride in ).
Research Implications and Limitations
- Gaps in Data : Direct experimental data on this compound (e.g., NMR, HPLC purity) is absent in the provided evidence, necessitating further characterization.
- Commercial Availability : Suppliers listed for analogs (e.g., 7 suppliers for 3-bromo-6-fluoro-2-methoxypyridine in ) suggest scalability for industrial applications.
This analysis underscores the importance of functional group manipulation in tuning reactivity and bioactivity, with halogen and methoxy substituents offering versatile handles for synthetic chemistry.
Q & A
Q. How to validate the stability of this compound under physiological conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Degradation products (e.g., hydrolyzed benzoic acid) are quantified to establish shelf-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
